



# Application Notes: Quantitative Analysis of **Lymphoscan**™ Uptake in Lymph Nodes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lymphoscan |           |
| Cat. No.:            | B224265    | Get Quote |

#### Introduction

Lymphoscan<sup>™</sup> (Technetium Tc 99m Tilmanocept) is a radiopharmaceutical agent designed for lymphatic mapping. It consists of a dextran backbone with multiple mannose units, which specifically target the CD206 receptor on the surface of macrophages and dendritic cells found in high concentrations within lymph nodes.[1][2] This targeted mechanism allows for rapid transit to and high retention in sentinel lymph nodes (SLNs), making it an ideal agent for lymphoscintigraphy.[3][4] Quantitative analysis of Lymphoscan<sup>™</sup> uptake provides an objective measure of lymphatic function and tracer accumulation, which is valuable in various clinical and research applications, including cancer staging and the assessment of lymphedema.[5][6]

#### Principle of the Method

Following interstitial or intradermal injection, **Lymphoscan<sup>™</sup>** is cleared from the injection site and transported via the lymphatic vessels to the regional lymph nodes. The mannose units on the molecule bind to CD206 receptors, leading to its accumulation. The extent of this accumulation can be quantified by measuring the radioactivity in the lymph nodes over time using a gamma camera. This quantitative approach offers greater sensitivity and reproducibility compared to qualitative visual assessments alone.[5]

#### **Applications**

• Sentinel Lymph Node Biopsy (SLNB): Quantitative analysis can help to more accurately identify the sentinel lymph node(s) most likely to harbor metastases.[7][8] Studies have



shown a significantly higher uptake of **Lymphoscan**™ in tumor-positive lymph nodes compared to tumor-negative nodes.[1]

- Diagnosis and Staging of Lymphedema: Quantifying radiotracer uptake in regional lymph nodes (e.g., ilioinguinal nodes) can help differentiate between normal and lymphedematous limbs and can be used to stage the severity of the condition.[5][6][9]

## Data Presentation: Quantitative Lymphoscan™ Uptake

The following tables summarize representative quantitative data for  $Lymphoscan^{TM}$  and other radiotracers in different applications.

Table 1: Ilioinguinal Lymph Node Uptake in Lymphedema Patients vs. Normal Subjects

| Group                                          | Mean Uptake (%) | Standard Deviation | Range of Uptake<br>(%) |
|------------------------------------------------|-----------------|--------------------|------------------------|
| Normal Limbs                                   | 19.7            | 8.4                | 19.72 - 53.32          |
| Abnormal Limbs<br>(Lymphedema)                 | 5.5             | -                  | -                      |
| Normal Limbs (Mean from another study)         | 36.54           | -                  | -                      |
| Abnormal Limbs<br>(Mean from another<br>study) | 14.56           | -                  | -                      |

Data compiled from studies on lower-limb lymphoscintigraphy.[5][6][13]

Table 2: Lymphoseek™ (Lymphoscan™) Localization in Head and Neck Cancer



| Lymph Node Status          | Relative Localization Factor           |
|----------------------------|----------------------------------------|
| Tumor-Positive Lymph Nodes | 18x higher than disease-negative nodes |

This demonstrates the preferential accumulation in cancerous nodes.[1]

Table 3: Quantitative SPECT/CT Analysis in Breast Cancer Sentinel Nodes

| Number of SLNs on SPECT/CT | Metastasis Incidence |
|----------------------------|----------------------|
| ≤2                         | 35%                  |
| >2                         | 15%                  |

This suggests that a lower number of visualized SLNs may correlate with a higher likelihood of metastasis.[14]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for quantitative analysis of **Lymphoscan™** uptake.



# Protocols: Quantitative Lymphoscan™ Uptake Analysis

## Protocol 1: Quantitative Analysis in a Preclinical Mouse Model of Lymphedema

Objective: To quantify the lymphatic drainage and lymph node uptake of **Lymphoscan**™ in a mouse model.

#### Materials:

- Lymphoscan™ (Technetium Tc 99m Tilmanocept)
- Small animal SPECT/CT or PET/CT scanner
- Anesthesia system (e.g., isoflurane)
- Syringes (30-gauge)
- Gamma counter
- 6-8 week old female athymic nude mice[15]

#### Methodology:

- Animal Preparation: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the injection and imaging procedures.
- Radiopharmaceutical Preparation: Prepare Lymphoscan<sup>™</sup> according to the manufacturer's instructions. The typical dose for a mouse is 1-5 MBq in a volume of 20-50 µL.
- Injection: Inject the prepared Lymphoscan<sup>™</sup> dose intradermally into the footpad of the mouse.[12]
- · In Vivo Imaging:
  - Immediately after injection, place the mouse in the SPECT/CT scanner.



- Perform dynamic planar scintigraphy for the first 60 minutes to visualize the lymphatic channels and initial nodal uptake.
- Acquire static images and a SPECT/CT scan at 1.5 to 3 hours post-injection for detailed anatomical localization and quantification.[6][13]
- Image Analysis:
  - Using the imaging software, draw regions of interest (ROIs) around the injection site and the visualized lymph nodes (e.g., popliteal, inguinal).
  - Record the total counts within each ROI.
  - Calculate the percentage of lymph node uptake using the formula: % Uptake = [Counts in Lymph Node ROI / (Counts in Lymph Node ROI + Counts in Injection Site ROI)] x 100
- Ex Vivo Biodistribution (Optional):
  - At the end of the imaging session, euthanize the mouse.
  - Dissect the lymph nodes of interest, the injection site, and other major organs (liver, spleen, kidneys).[15]
  - Measure the radioactivity in each tissue using a gamma counter.
  - Calculate the percent injected dose per gram (%ID/g) for each tissue.

## Protocol 2: Clinical Quantitative Lymphoscintigraphy for Lymphedema Assessment

Objective: To quantitatively assess lymphatic function in patients with suspected peripheral lymphedema.

#### Materials:

- Lymphoscan™ (Technetium Tc 99m Tilmanocept) or 99mTc-sulfur colloid
- Gamma camera with SPECT/CT capabilities



Syringes (25-27 gauge)

#### Methodology:

- Patient Preparation: No special preparation is required. Inform the patient about the procedure.
- Radiopharmaceutical Administration:
  - Administer an intradermal injection of 18.5-37 MBq (0.5-1.0 mCi) of Lymphoscan<sup>™</sup> in a small volume (0.1-0.2 mL).
  - For lower limb assessment, inject into the first interdigital space of each foot.[5]
- Imaging Protocol:
  - Acquire initial dynamic images for the first 5-10 minutes to visualize lymphatic vessel integrity.
  - Obtain static planar images of the limbs and inguinal regions at 1.5 and 3 hours post-injection.[5][6][13]
  - A whole-body scan may also be performed.
  - If available, perform a SPECT/CT scan for better anatomical localization of lymph nodes.
    [14][16]
- Quantitative Analysis:
  - On the 1.5-hour or 3-hour static images, draw ROIs around the ilioinguinal lymph nodes and the injection site for each limb.[5][6][13]
  - Record the gamma counts in each ROI after background correction.
  - Calculate the ilioinguinal lymph node uptake percentage for each limb using the formula:
    % Ilioinguinal Uptake = (Total counts in ilioinguinal node ROI / Total counts in injection site ROI at time 0) x 100 (Note: Decay correction must be applied if injection site counts at time 0 are not directly measured.)



• Interpretation: Compare the calculated uptake values to established normal ranges. A significantly lower uptake percentage in a limb is indicative of lymphatic dysfunction.[5] A cutoff value, for instance, an ilioinguinal node uptake of less than 9.7%, may be used to diagnose lymphedema with a certain sensitivity and specificity.[5]

### Signaling Pathway Diagram (Receptor-Mediated Uptake)



Click to download full resolution via product page

Caption: Receptor-mediated uptake of **Lymphoscan**™ in lymph node macrophages.

### References

### Methodological & Application





- 1. itnonline.com [itnonline.com]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Lymphoscintigraphy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphatic biodistribution of polylactide nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of mesenchymal stem cells (MSCs) in animal models and implied role of exosomes following systemic delivery of MSCs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a mouse model for the visual and quantitative assessment of lymphatic trafficking and function by in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 13. esnms.net [esnms.net]
- 14. Value of Quantitative SPECT/CT Lymphoscintigraphy in Improving Sentinel Lymph Node Biopsy in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles
  PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes: Quantitative Analysis of Lymphoscan™ Uptake in Lymph Nodes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b224265#quantitative-analysis-of-lymphoscan-uptake-in-lymph-nodes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com